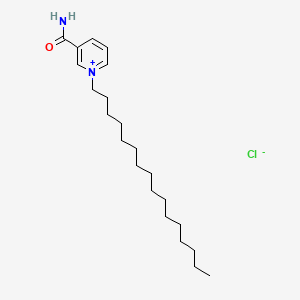
3-Carbamoyl-1-hexadecylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-hexadecylpyridinium chloride is a chemical compound with the molecular formula C22H39ClN2O. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-hexadecylpyridinium chloride typically involves the reaction of hexadecylamine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-hexadecylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hexadecylamine derivatives.
Substitution: Various halide salts of the compound.
Scientific Research Applications
3-Carbamoyl-1-hexadecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a component in antimicrobial formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-hexadecylpyridinium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in increased permeability and eventual cell lysis. The compound’s surfactant properties also play a role in its ability to solubilize and disperse various substances.
Comparison with Similar Compounds
3-Carbamoyl-1-hexadecylpyridinium chloride can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar in structure but lacks the carbamoyl group.
Benzalkonium chloride: Another quaternary ammonium compound with different alkyl chain lengths.
Dodecyltrimethylammonium chloride: Contains a shorter alkyl chain compared to this compound.
Uniqueness
The presence of the carbamoyl group in this compound provides unique properties, such as enhanced antimicrobial activity and increased solubility in water. This makes it particularly useful in applications where strong antimicrobial properties and good solubility are required.
Properties
CAS No. |
63906-10-5 |
|---|---|
Molecular Formula |
C22H39ClN2O |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-17-21(20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H |
InChI Key |
CQTWFNBKNBCXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


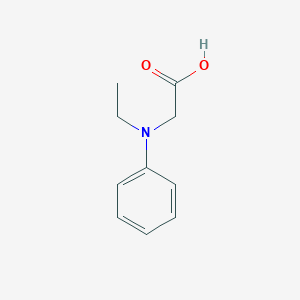
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
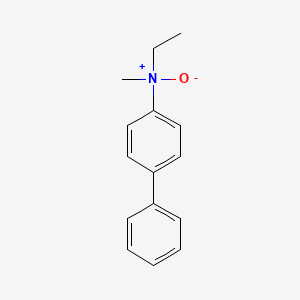

![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
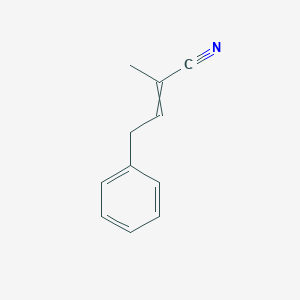
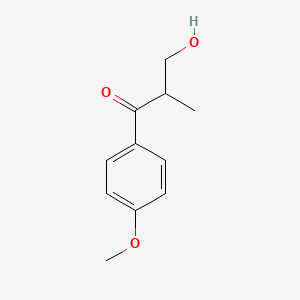
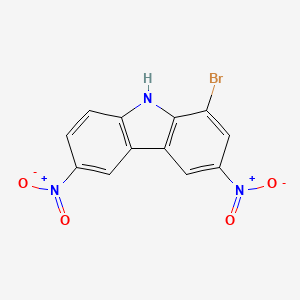
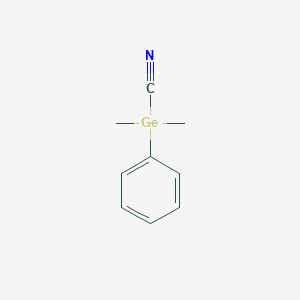
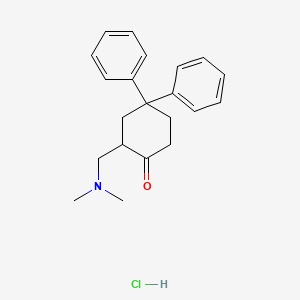
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

